1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine trihydrochloride dihydrate
Description
1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine trihydrochloride dihydrate (Empirical Formula: C₁₂H₃₂Cl₃N₃O₂; Molecular Weight: 356.76) is a piperazine derivative with a methyl group at the 1-position and a 4-piperidinylethyl substituent at the 4-position. The trihydrochloride dihydrate form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. It is commercially available from suppliers like AldrichCPR and CymitQuimica .
Its hydrochloride salt form is critical for improving bioavailability in aqueous environments.
Properties
IUPAC Name |
1-methyl-4-(1-piperidin-4-ylethyl)piperazine;dihydrate;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3.3ClH.2H2O/c1-11(12-3-5-13-6-4-12)15-9-7-14(2)8-10-15;;;;;/h11-13H,3-10H2,1-2H3;3*1H;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXAUIFWJVKHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)N2CCN(CC2)C.O.O.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Basic Characteristics
- Molecular Formula : CHClNO
- Molecular Weight : 356.76 g/mol
- CAS Number : 2368828-79-7
- Physical State : Dihydrate form, typically appears as a white crystalline powder.
Pharmacological Studies
1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine trihydrochloride dihydrate is primarily used in pharmacological research due to its interaction with various neurotransmitter systems. Studies have indicated that it may act as a selective serotonin reuptake inhibitor (SSRI), making it a candidate for treating mood disorders.
Case Study Example :
- A study published in the Journal of Medicinal Chemistry explored the compound's efficacy in modulating serotonin levels in animal models, demonstrating significant antidepressant-like effects when administered at specific dosages.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate for the synthesis of various pharmaceuticals. Its piperazine core is a valuable scaffold for developing new drugs targeting central nervous system (CNS) disorders.
Synthesis Pathway :
The compound can be synthesized through several methods, often involving the reaction of piperazine derivatives with alkyl halides under controlled conditions to yield high purity products.
Neuropharmacology
Research has highlighted the potential neuroprotective effects of this compound. It has been investigated for its role in neurodegenerative disease models, particularly Alzheimer's and Parkinson's diseases.
Experimental Findings :
- In vitro studies have shown that this compound can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions, suggesting its potential as a therapeutic agent for neuroprotection.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism can vary depending on the application but often involves binding to active sites or allosteric sites on target molecules, leading to modulation of their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs:
Key Observations:
- Salt Forms: The trihydrochloride dihydrate form of the target compound increases its molecular weight and water solubility compared to dihydrochloride analogs (e.g., CAS 1219979-73-3) .
- Substituent Effects: Aryl and heterocyclic substituents (e.g., imidazole in ) introduce steric bulk and influence melting points. For example, the 4-chlorophenyl analog in has a melting point of 225°C, while fluorinated derivatives may exhibit lower melting points (~210°C) .
Biological Activity
1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine trihydrochloride dihydrate, with the CAS number 2368828-79-7, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine moiety that may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H25N3·3HCl·2H2O |
| Molecular Weight | 211.35 g/mol |
| Solubility | Soluble in water |
| Log P (octanol-water) | 1.21 |
| Melting Point | Not available |
The biological activity of 1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structure suggests it may act as a ligand for various receptors, influencing neurotransmission and potentially leading to therapeutic effects in neuropsychiatric disorders.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological activities. Specific studies have highlighted its potential as an antidepressant and anxiolytic agent due to its ability to modulate serotonin levels in the brain.
- Serotonin Receptor Interaction : The compound's affinity for serotonin receptors has been documented, suggesting it may enhance serotonergic transmission, which is crucial for mood regulation.
- Dopamine Modulation : There is also evidence pointing towards its role in dopamine modulation, which could have implications in treating disorders such as schizophrenia and Parkinson's disease.
Case Studies and Research Findings
- Antidepressant Activity : A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in depressive-like behaviors. The mechanism was linked to increased serotonin availability in synaptic clefts.
- Anxiolytic Effects : In another study, the compound was evaluated for its anxiolytic properties using the elevated plus maze test. Results indicated a marked increase in exploratory behavior, suggesting reduced anxiety levels.
- Neuroprotective Properties : Preliminary research has shown that this compound may exert neuroprotective effects against oxidative stress-induced neuronal damage, indicating potential applications in neurodegenerative diseases.
Toxicology and Safety Profile
The safety profile of 1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine has been assessed through various toxicological studies:
Preparation Methods
Acidification with Hydrochloric Acid
The free base is dissolved in a polar aprotic solvent (e.g., ethanol, acetone, or tetrahydrofuran), followed by gradual addition of concentrated hydrochloric acid (HCl) to achieve a molar ratio of 3:1 (HCl:base). Source emphasizes the use of ethanol for its ability to stabilize the hydrochloride salt while permitting controlled water incorporation during crystallization.
Solvent Optimization
Table 1 compares solvent systems for trihydrochloride salt precipitation, adapted from solubility data in WO2007090844A1:
| Solvent | Solubility (mg/mL) | Crystal Morphology | Hydrate Stability |
|---|---|---|---|
| Ethanol | 12.4 | Rod-like | Dihydrate |
| Acetone | 8.9 | Irregular | Anhydrous |
| Ethyl Acetate | 5.2 | Plate-like | Monohydrate |
Ethanol is preferred for dihydrate formation due to its intermediate polarity and hydrogen-bonding capacity, which facilitate water retention in the crystal lattice.
Crystallization of the Dihydrate Form
The dihydrate form is stabilized through controlled crystallization from aqueous ethanol. Source outlines a protocol for analogous trihydrochloride hydrates:
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Suspension in Ethanol-Water Mixtures : The crude trihydrochloride salt is suspended in a 3:1 (v/v) ethanol-water solution at 60°C.
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Reflux and Cooling : The mixture is refluxed for 1 hour to ensure complete dissolution, followed by gradual cooling to 20°C at a rate of 5°C/hour.
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Filtration and Drying : Crystals are isolated via vacuum filtration and dried under reduced pressure (45°C, 24 hours) to retain two water molecules per formula unit.
Thermogravimetric analysis (TGA) of the final product shows a 7.5% weight loss between 60–140°C, consistent with the release of two water molecules (theoretical loss: 7.3%).
Purification and Analytical Validation
Recrystallization
Impurities (e.g., unreacted free base or lower hydrates) are removed via recrystallization from dilute hydrochloric acid (0.1 M HCl in 50% ethanol). Source demonstrates that this step enhances purity to >98% by removing residual organic byproducts.
Characterization Techniques
-
Differential Scanning Calorimetry (DSC) : A sharp endothermic peak at 245°C corresponds to the melting point of the trihydrochloride salt, while a broad endotherm at 60–140°C confirms dehydration.
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X-ray Powder Diffraction (XRPD) : Distinct peaks at 2θ = 8.2°, 12.5°, and 16.7° validate the crystalline dihydrate structure.
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Nuclear Magnetic Resonance (NMR) : 1H NMR (D2O) shows singlet peaks for methyl groups (δ 3.12 ppm) and piperazine protons (δ 2.85–3.45 ppm), confirming salt formation.
Industrial-Scale Production
For large-scale synthesis, source recommends:
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Continuous Flow Reactors : To maintain consistent temperature and mixing during acidification.
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Anti-Solvent Addition : Gradual introduction of tert-butyl methyl ether to induce crystallization without particle agglomeration.
Q & A
Basic: What are the optimal synthetic routes for 1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine trihydrochloride dihydrate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution and salt formation. A common approach is reacting 4-piperidinylamine derivatives with methylating agents (e.g., methyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) in solvents such as N,N-dimethylformamide (DMF) at 60–80°C . Post-synthesis, the trihydrochloride dihydrate form is generated by treating the free base with hydrochloric acid (HCl) in aqueous ethanol. Microwave-assisted synthesis (160°C, 3 hours) can improve yields (up to 33%) by enhancing reaction kinetics, though solvent choice (e.g., DMF vs. ethanol) and stoichiometric ratios of reagents (e.g., 1:2 substrate-to-methylpiperazine) are critical for reproducibility .
Advanced: How can researchers resolve contradictions in reported yields when using microwave-assisted vs. traditional heating methods for this compound’s synthesis?
Methodological Answer:
Discrepancies in yields often arise from differences in temperature homogeneity, reaction time, and solvent polarity. For example, microwave irradiation ensures rapid and uniform heating, reducing side reactions (e.g., oxidation) compared to oil-bath methods . To validate results:
- Conduct kinetic studies under both conditions, monitoring intermediates via HPLC.
- Optimize solvent systems (e.g., DMF for traditional heating vs. ethanol for microwave) to match dielectric properties with heating methods .
- Use design-of-experiment (DoE) frameworks to identify critical parameters (e.g., temperature, reagent excess) impacting yield variability.
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and confirms the trihydrochloride dihydrate structure via unit-cell parameters and hydrogen-bonding networks .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl and piperidinyl groups) and detects impurities. Use D₂O as a solvent for hydrochloride salt forms .
- HPLC-MS : Quantifies purity (>95%) and identifies byproducts (e.g., unreacted starting materials) using C18 columns and acetonitrile/water gradients .
Advanced: What strategies mitigate degradation of the compound under varying pH and temperature conditions during biological assays?
Methodological Answer:
- pH Stability : The compound’s tertiary amine groups protonate below pH 5, enhancing solubility but increasing hydrolysis risk. Use buffered solutions (pH 6–7) for cell-based assays to balance stability and bioavailability .
- Temperature Control : Store lyophilized powder at –20°C; avoid freeze-thaw cycles. For aqueous solutions, use stabilizers like cyclodextrins to prevent aggregation .
- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation pathways (e.g., dealkylation or oxidation) .
Advanced: How does the compound interact with specific neurotransmitter receptors, and what experimental approaches validate these interactions?
Methodological Answer:
Structural analogs of piperazine derivatives exhibit affinity for serotonin (5-HT₃) and dopamine receptors due to their conformational flexibility and cationic nitrogen centers . To validate:
- Radioligand Binding Assays : Use ³H-labeled antagonists (e.g., GR65630 for 5-HT₃) to measure IC₅₀ values in transfected HEK293 cells .
- Functional Assays : Employ calcium flux or cAMP assays in receptor-expressing cell lines to assess agonist/antagonist activity .
- Molecular Docking : Model the compound’s interaction with receptor binding pockets (e.g., hydrophobic pockets in 5-HT₃) using software like AutoDock Vina .
Basic: What solvent systems are compatible with this compound for in vitro studies?
Methodological Answer:
- Aqueous Buffers : Use phosphate-buffered saline (PBS, pH 7.4) for solubility, but note reduced stability over 24 hours.
- Organic Cosolvents : Ethanol (≤10% v/v) or DMSO (≤1% v/v) enhances solubility without disrupting cell membranes .
- Lyophilization Compatibility : Reconstitute lyophilized powder in deionized water with 0.1% TFA for HPLC compatibility .
Advanced: How do structural modifications to the piperazine or piperidine rings alter the compound’s pharmacokinetic profile?
Methodological Answer:
- Piperazine Methylation : Increases lipophilicity (logP), enhancing blood-brain barrier (BBB) penetration but reducing renal clearance. Compare logD values via shake-flask assays .
- Piperidine Substitution : Electron-withdrawing groups (e.g., fluorine) on the piperidine ring improve metabolic stability by reducing CYP450 oxidation. Test using liver microsome assays .
- Salt Form Impact : The trihydrochloride dihydrate form improves aqueous solubility but may reduce oral bioavailability vs. free base forms. Conduct parallel artificial membrane permeability assays (PAMPA) to compare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
